Cas no 175276-92-3 (2,4-difluorobenzene-1-carbothioamide)
2,4-difluorobenzene-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-Difluorobenzothioamide
- 2,4-difluorothiobenzamide
- 2,4-Difluorobenzene-1-carbothioamide
- 2,4-difluorobenzenecarbothioamide
- 2,4-Difluoro-thiobenzamide
- BUTTPARK 62\07-41
- Benzenecarbothioamide, 2,4-difluoro- (9CI)
- FT-0610084
- 175276-92-3
- EN300-1599607
- DTXSID60381882
- SY109557
- MFCD00085011
- Benzenecarbothioamide, 2,4-difluoro-
- SCHEMBL2034076
- A811986
- [4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamicacidtert-butylester
- AMY24832
- AKOS000128709
- MOHAZBCWHUCIEX-UHFFFAOYSA-N
- PS-8647
- CS-0235676
- 670-828-0
- 2,4-difluorobenzene-1-carbothioamide
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- MDL: MFCD00085011
- Inchi: 1S/C7H5F2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
- InChI Key: MOHAZBCWHUCIEX-UHFFFAOYSA-N
- SMILES: S=C(C1C=CC(=CC=1F)F)N
Computed Properties
- Exact Mass: 173.01100
- Monoisotopic Mass: 173.011
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.6
- Topological Polar Surface Area: 58.1A^2
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.391
- Melting Point: 131 ºC
- Boiling Point: 233.9°Cat760mmHg
- Flash Point: 95.3°C
- PSA: 58.11000
- LogP: 2.29930
- Solubility: Insoluble in water
2,4-difluorobenzene-1-carbothioamide Security Information
- Hazard Statement: Harmful
- Hazardous Material transportation number:UN2811
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S26-S36-S36/37/39-S22
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Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Hazard Level:6.1
2,4-difluorobenzene-1-carbothioamide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4-difluorobenzene-1-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 004877-1g |
2,4-Difluorothiobenzamide |
175276-92-3 | 95% | 1g |
£24.00 | 2022-03-01 | |
| Fluorochem | 004877-5g |
2,4-Difluorothiobenzamide |
175276-92-3 | 95% | 5g |
£88.00 | 2022-03-01 | |
| Alichem | A019098397-10g |
2,4-Difluorobenzothioamide |
175276-92-3 | 95% | 10g |
406.60 USD | 2021-06-17 | |
| Apollo Scientific | PC32594-100mg |
2,4-Difluorothiobenzamide |
175276-92-3 | 95% | 100mg |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC32594-1g |
2,4-Difluorothiobenzamide |
175276-92-3 | 95% | 1g |
£60.00 | 2022-10-14 | |
| Apollo Scientific | PC32594-5g |
2,4-Difluorothiobenzamide |
175276-92-3 | 95% | 5g |
£180.00 | 2025-02-21 | |
| Ambeed | A430631-5g |
2,4-Difluorobenzothioamide |
175276-92-3 | 95+% | 5g |
$220.0 | 2024-08-03 | |
| abcr | AB212331-1 g |
2,4-Difluorothiobenzamide, 97%; . |
175276-92-3 | 97% | 1g |
€85.20 | 2022-09-01 | |
| abcr | AB212331-5 g |
2,4-Difluorothiobenzamide, 97%; . |
175276-92-3 | 97% | 5g |
€224.60 | 2022-09-01 | |
| 1PlusChem | 1P00218C-1g |
Benzenecarbothioamide, 2,4-difluoro- |
175276-92-3 | 95% | 1g |
$179.00 | 2024-06-19 |
2,4-difluorobenzene-1-carbothioamide Suppliers
2,4-difluorobenzene-1-carbothioamide Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2,4-difluorobenzene-1-carbothioamide
Introduction to 2,4-difluorobenzene-1-carbothioamide (CAS No. 175276-92-3)
2,4-difluorobenzene-1-carbothioamide, with the chemical formula C₆H₃F₂NS, is a fluorinated aromatic thioamide derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 175276-92-3, represents a structurally unique molecule that combines the versatility of fluorine substitution with the reactivity of the thioamide functional group. The presence of two fluorine atoms at the 2 and 4 positions of the benzene ring enhances its electronic properties, making it a valuable scaffold for designing novel bioactive molecules.
The synthesis of 2,4-difluorobenzene-1-carbothioamide typically involves multi-step organic transformations, starting from commercially available precursors such as 2,4-difluorobenzaldehyde. The aldehyde is then subjected to thioamidation reactions, often employing sulfur-containing reagents like phosphorus pentasulfide or thiourea in the presence of a suitable base. These synthetic routes highlight the compound's synthetic accessibility while maintaining high yields and purity, which are critical for downstream applications.
In recent years, 2,4-difluorobenzene-1-carbothioamide has been explored as a key intermediate in the development of pharmacologically active compounds. Its structural motif is particularly interesting because it can serve as a privileged scaffold in drug design. The fluorine atoms introduce lipophilicity and metabolic stability, while the thioamide group provides a site for further functionalization through nucleophilic substitution or condensation reactions. This dual functionality makes it an attractive building block for creating molecules with tailored biological activities.
One of the most compelling areas of research involving 2,4-difluorobenzene-1-carbothioamide is its application in medicinal chemistry. Researchers have utilized this compound to develop potential therapeutic agents targeting various diseases. For instance, derivatives of this scaffold have shown promise in inhibiting enzymes involved in cancer metabolism. The fluorine atoms enhance binding affinity to biological targets by improving hydrophobic interactions, while the thioamide moiety can modulate enzyme activity through hydrogen bonding or salt bridge formation.
Moreover, 2,4-difluorobenzene-1-carbothioamide has been investigated in the context of antimicrobial agents. Fluorinated aromatic compounds are known for their enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit vital metabolic pathways. The introduction of fluorine atoms into the benzene ring increases the compound's resistance to degradation by microbial enzymes, thereby extending its efficacy. Preliminary studies suggest that certain derivatives of 2,4-difluorobenzene-1-carbothioamide exhibit significant activity against multidrug-resistant strains of bacteria.
The agrochemical industry has also recognized the potential of 2,4-difluorobenzene-1-carbothioamide as a precursor for developing novel pesticides and herbicides. Its structural features allow for interactions with biological targets in plants and pests that are distinct from traditional agrochemicals. This specificity can lead to more effective and environmentally sustainable solutions for crop protection. Researchers are particularly interested in how fluorine substitution affects the phytotoxicity and persistence of these compounds, ensuring they meet stringent regulatory standards.
From a computational chemistry perspective, 2,4-difluorobenzene-1-carbothioamide offers an excellent model system for studying molecular interactions. Advanced computational methods such as density functional theory (DFT) have been employed to elucidate its electronic structure and predict its reactivity. These studies provide insights into how fluorine substitution influences electron distribution within the molecule, which can be leveraged to optimize its biological activity. Additionally, molecular dynamics simulations have been used to understand how this compound interacts with biological macromolecules such as enzymes and receptors.
The future prospects for 2,4-difluorobenzene-1-carbothioamide are promising, with ongoing research focusing on expanding its applications into new therapeutic areas. Innovations in synthetic methodologies are expected to further streamline its production and diversify its derivatives. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into commercially viable products that address unmet medical needs.
In conclusion,2,4-difluorobenzene-1-carbothioamide (CAS No. 175276-92-3) is a versatile and highly functional compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable tool for drug discovery and crop protection strategies. As research continues to uncover new applications for this molecule,2,4-difluorobenzene-1-carbothioamide is poised to play a pivotal role in advancing chemical biology and medicinal chemistry.
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